molecular formula C10H23NO B3333964 Ethanol, 2-[(1-methylheptyl)amino]- CAS No. 26535-68-2

Ethanol, 2-[(1-methylheptyl)amino]-

Cat. No.: B3333964
CAS No.: 26535-68-2
M. Wt: 173.3 g/mol
InChI Key: FTBVOJZWVWWLFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethanol, 2-[(1-methylheptyl)amino]- typically involves the reaction of ethanolamine with 1-methylheptyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of ethanolamine attacks the alkyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Ethanol, 2-[(1-methylheptyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride may produce a primary amine .

Scientific Research Applications

Ethanol, 2-[(1-methylheptyl)amino]- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(1-methylheptyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors or glycine receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Ethanol, 2-[(1-methylheptyl)amino]- can be compared with other similar compounds, such as:

    Ethanolamine: A simpler compound with an amino group attached to an ethanol group. It lacks the 1-methylheptyl substitution, making it less hydrophobic and less complex in structure.

    2-Aminoethanol: Another related compound with an amino group attached to an ethanol group. It is commonly used in the synthesis of various chemicals and pharmaceuticals.

    N-2-Octylethanolamine: A compound with a similar structure but with an octyl group instead of a 1-methylheptyl group.

The uniqueness of Ethanol, 2-[(1-methylheptyl)amino]- lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(octan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-3-4-5-6-7-10(2)11-8-9-12/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBVOJZWVWWLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885359
Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26535-68-2
Record name 2-[(1-Methylheptyl)amino]ethanol
Source CAS Common Chemistry
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Record name Ethanol, 2-((1-methylheptyl)amino)-
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Record name N-2-Octylethanolamine
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Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Record name Ethanol, 2-[(1-methylheptyl)amino]-
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Record name 2-[(1-methylheptyl)amino]ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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